N-benzyl-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-benzyl: The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom (N).
2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide: This mouthful of a name describes the intricate arrangement of functional groups. Let’s explore its components
Preparation Methods
The synthetic routes for N-benzyl-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involve multistep reactions. While I don’t have specific industrial production methods, researchers typically employ organic synthesis techniques to assemble the complex structure.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes may modify functional groups.
Reduction: Reduction reactions can alter the cyano group or other substituents.
Substitution: Substituents can be replaced by other groups. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
N-benzyl-2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide finds applications in:
Medicine: Investigated for potential drug development due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyridine derivatives. Its distinct features set it apart in the chemical landscape.
Properties
Molecular Formula |
C27H21ClF3N3O3S2 |
---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
N-benzyl-2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H21ClF3N3O3S2/c28-19-10-5-4-9-17(19)22-18(13-32)25(39-15-21(35)33-14-16-7-2-1-3-8-16)34-26(37,27(29,30)31)23(22)24(36)20-11-6-12-38-20/h1-12,22-23,34,37H,14-15H2,(H,33,35) |
InChI Key |
GLMGARYNSYHAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C(C(C(N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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